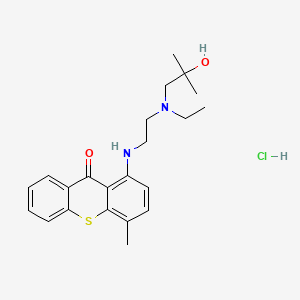
Becanthone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Becanthone HCl is an antischistosomal agent.
Wissenschaftliche Forschungsanwendungen
DNA Intercalation and Enzyme Inhibition
Becanthone hydrochloride and its derivatives, such as lucanthone and hycanthone, have been explored for their potential as antitumor agents. They function as thioxanthenone DNA intercalators, impacting DNA structure and function. Specifically, they have been shown to inhibit enzymes like topoisomerases and the dual function base excision repair enzyme apurinic endonuclease 1 (APE1). This inhibition occurs through direct protein binding, which has implications for cancer treatment, as higher APE1 activity is often observed in tumors (Naidu et al., 2011).
Clinical Trials and Schistosomiasis Treatment
Becanthone hydrochloride has been subject to clinical trials, particularly in the treatment of schistosomiasis. Trials have been conducted to assess its effectiveness and tolerability in patients with active schistosomiasis mansoni (Katz et al., 1968). Further studies have investigated its use in mass-chemotherapy of urinary bilharziasis, emphasizing its high cure rates (Arfaa et al., 1972).
Chromatin Interaction and Mutagenesis
Becanthone hydrochloride's interaction with DNA has also been studied in various cell types. It shows a propensity to bind to both heterochromatin and euchromatin, affecting the stability and structure of DNA-protein complexes. This interaction has been linked to the induction of chromosome breaks and mutagenesis, highlighting its potential impact on genomic integrity (Simoni & Mello, 1986).
Macromolecular Synthesis Inhibition
Studies on the effects of becanthone hydrochloride on macromolecular synthesis, particularly in mammalian cells, have shown that it can significantly reduce RNA synthesis while having a lesser impact on DNA and protein synthesis. This selective inhibition points towards potential applications in the modulation of cellular processes (Wittner et al., 1971).
Teratogenicity and Mutagenic Activity
Research has also been conducted on the teratogenicity of becanthone hydrochloride, especially given its mutagenic activity in bacterial and mammalian cell systems. This is crucial for understanding the broader implications of its use, particularly in populations where it is administered for schistosomiasis treatment (Moore, 1972).
Antitumor Activity
The exploration of becanthone hydrochloride and its analogues as antitumor agents has been a significant area of research. Studies have shown that certain analogues, particularly those with hydroxyl groups, exhibit enhanced antitumor activity, shedding light on the structural requirements for such effects (Archer et al., 1983).
Eigenschaften
CAS-Nummer |
5591-22-0 |
|---|---|
Produktname |
Becanthone hydrochloride |
Molekularformel |
C22H29ClN2O3S |
Molekulargewicht |
421 g/mol |
IUPAC-Name |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
InChI-Schlüssel |
PMQCOTFQAYYUME-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Kanonische SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
5591-22-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



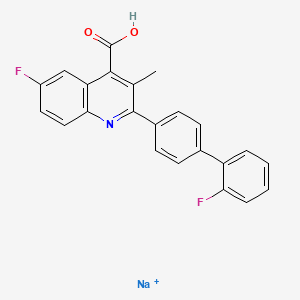
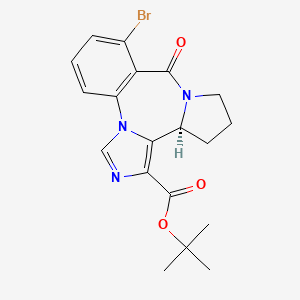
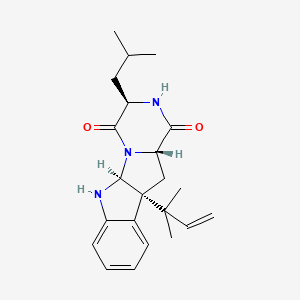
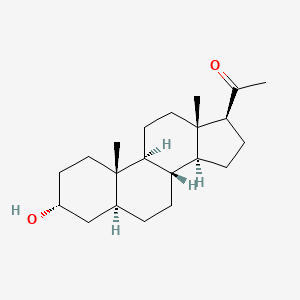
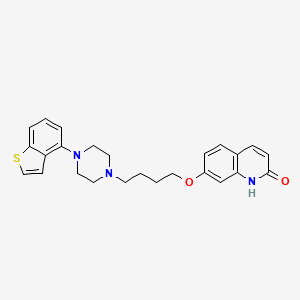
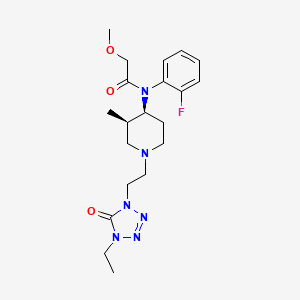
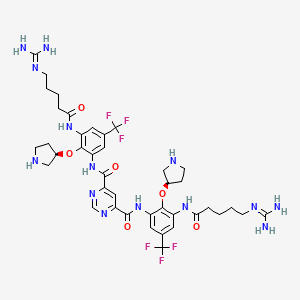
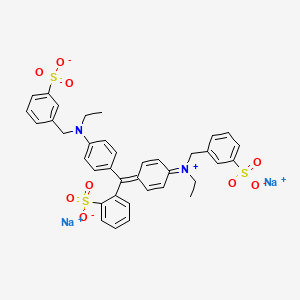
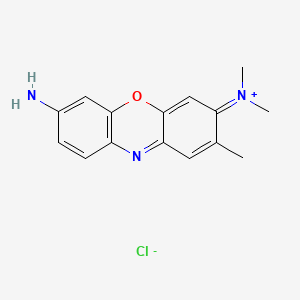
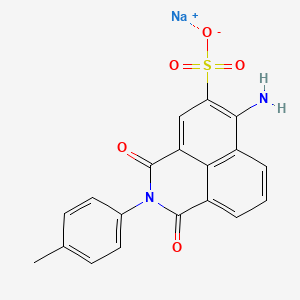
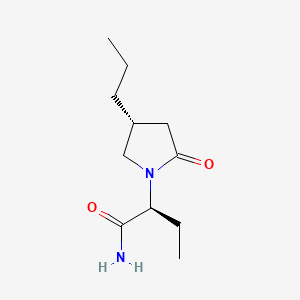
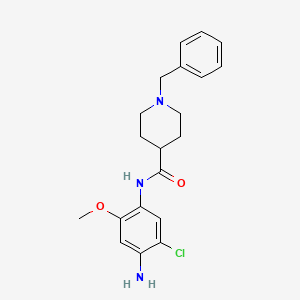
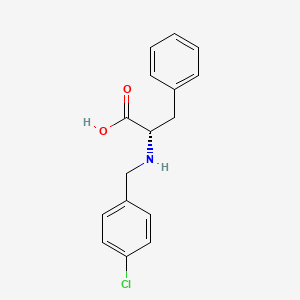
![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)